molecular formula C16H7F16N3O B515366 N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide

N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide

Cat. No. B515366
M. Wt: 561.22g/mol
InChI Key: MEWVJBQZMCEHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide is a useful research compound. Its molecular formula is C16H7F16N3O and its molecular weight is 561.22g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide

Molecular Formula

C16H7F16N3O

Molecular Weight

561.22g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanamide

InChI

InChI=1S/C16H7F16N3O/c17-7(18)10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)8(36)35-9-33-5-3-1-2-4-6(5)34-9/h1-4,7H,(H2,33,34,35,36)

InChI Key

MEWVJBQZMCEHBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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